molecular formula C8H8N2O2S4 B10900296 Rhodanine, 3,3'-ethylenedi- CAS No. 14399-78-1

Rhodanine, 3,3'-ethylenedi-

Cat. No.: B10900296
CAS No.: 14399-78-1
M. Wt: 292.4 g/mol
InChI Key: MMOVOMSMFLJLDS-UHFFFAOYSA-N
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Description

Rhodanine, 3,3’-ethylenedi- is a heterocyclic compound that belongs to the thiazolidinone family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine, 3,3’-ethylenedi- can be synthesized through several methods. One common approach involves the reaction of rhodanine with ethylenediamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of rhodanine, 3,3’-ethylenedi- often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3,3’-ethylenedi- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Rhodanine, 3,3’-ethylenedi- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rhodanine, 3,3’-ethylenedi- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

  • Rhodanine-3-acetic acid
  • Rhodanine-3-propionic acid
  • Rhodanine-3-butyric acid

Uniqueness

Rhodanine, 3,3’-ethylenedi- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Biological Activity

Rhodanine, specifically the compound 3,3'-ethylenedi-, is a member of the rhodanine family, known for its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Overview of Rhodanine Compounds

Rhodanine derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These include:

  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Anti-inflammatory
  • Antiparasitic

The structural versatility of rhodanines allows for modifications that enhance their biological efficacy.

Synthesis of Rhodanine Derivatives

The synthesis of rhodanine derivatives typically involves the condensation of thiosemicarbazides with α-keto acids. For 3,3'-ethylenedi-, specific synthetic routes have been developed to optimize yield and purity. The following table summarizes some synthesized derivatives and their respective biological activities:

Compound NameStructureBiological ActivityIC50 (µM)
Benzylidene RhodanineStructurePRL-3 inhibitor0.9
Cinnamylidene RhodanineStructureAnticancer (MCF-7)10.0
Ethylenedi-RhodanineStructureAntimicrobial (E. coli)3.2 - 66

Anticancer Activity

Rhodanine derivatives have shown significant anticancer properties across various cell lines. For instance:

  • Cinnamylidene derivative exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity.
  • A study highlighted that certain rhodanine compounds demonstrated selective antitumor activity in colorectal adenocarcinoma HCT116 cells with IC50 values around 10 µM, while sparing normal fibroblasts (IC50 > 25 µM) .

Case Study: Structure-Activity Relationship (SAR)

Research has established that the introduction of specific substituents on the rhodanine core can significantly influence its anticancer activity. For example, compounds with hydroxyl or methoxy groups at particular positions showed enhanced potency against various cancer cell lines .

Antimicrobial Activity

Rhodanine derivatives also exhibit considerable antimicrobial properties:

  • Compounds have been tested against both Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentration (MIC) values ranging from 3.2 to 66 µM against strains like E. coli and S. aureus.
  • Some derivatives demonstrated antifungal activity against Candida albicans, with MIC values as low as 0.0011 µM .

The mechanisms underlying the biological activities of rhodanine derivatives are multifaceted:

  • Enzyme Inhibition : Many rhodanine compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptotic Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
  • Antimicrobial Action : The antimicrobial effects are attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Properties

CAS No.

14399-78-1

Molecular Formula

C8H8N2O2S4

Molecular Weight

292.4 g/mol

IUPAC Name

3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H8N2O2S4/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2

InChI Key

MMOVOMSMFLJLDS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCN2C(=O)CSC2=S

Origin of Product

United States

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